Certified Reference Standard for Ripasudil Impurity Profiling
4-Fluoro-8-nitroquinoline is specifically designated and supplied as Ripasudil Impurity 14, a certified reference standard for analytical method development and validation (AMV) and quality control (QC) applications [1]. This specific identity is not applicable to its close analogs, such as 4-chloro-8-nitroquinoline or 7-fluoro-8-nitroquinoline, which are not defined as regulated impurities of this drug substance and therefore cannot be used in the same validated analytical workflows. The compound is supplied with detailed characterization data and a Certificate of Analysis (CoA) that ensures batch-to-batch consistency and regulatory compliance for ANDA and DMF submissions [1].
| Evidence Dimension | Regulatory Identity / Certified Reference Standard Status |
|---|---|
| Target Compound Data | Defined as Ripasudil Impurity 14; supplied with CoA and characterization data compliant with regulatory guidelines |
| Comparator Or Baseline | 4-Chloro-8-nitroquinoline, 7-Fluoro-8-nitroquinoline, 8-nitroquinoline: Not designated as a regulated impurity of Ripasudil; supplied as general research chemicals without method-specific CoA |
| Quantified Difference | Target is uniquely qualified for regulated pharmaceutical QC analysis; comparators are not suitable for this specific application |
| Conditions | Pharmaceutical QC and ANDA submission context for Ripasudil drug substance |
Why This Matters
This exclusive regulatory identity and certified purity profile make 4-Fluoro-8-nitroquinoline irreplaceable for laboratories engaged in generic drug development and manufacturing of Ripasudil, where analytical methods must be validated with the exact impurity.
- [1] SynZeal. Ripasudil Impurity 14 (CAS No. 2413884-31-6) Technical Datasheet. View Source
